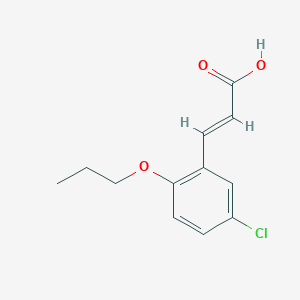![molecular formula C22H20O7 B2722583 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid CAS No. 858747-76-9](/img/structure/B2722583.png)
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is a complex organic compound, notable for its unique chromen backbone linked to a benzoic acid moiety. This compound stands out for its applications in various fields due to its diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might start with the formation of the chromen backbone through a Pechmann condensation reaction. Following this, the benzoic acid derivative can be attached via esterification or etherification reactions under controlled conditions. Each step requires precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production may utilize continuous flow reactors to enhance efficiency and scalability. The use of automated systems helps in maintaining consistent reaction conditions, reducing the risk of impurities, and improving overall yield.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid undergoes various reactions such as:
Oxidation: Leading to the formation of carboxylic acids or quinones.
Reduction: Yielding alcohols or hydrocarbons.
Substitution: Including nucleophilic substitution reactions where functional groups can be replaced.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and bases like sodium hydroxide for nucleophilic substitutions. Reaction conditions vary, but often require precise temperature control, inert atmospheres, and specific solvents like ethanol or dimethyl sulfoxide.
Major Products Formed from These Reactions
Oxidation: May produce carboxylic acids.
Reduction: Can result in alcohols.
Substitution: Generates derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is utilized as a building block for synthesizing complex organic molecules and as a reagent in various reactions.
Biology
In biological studies, this compound is explored for its potential interactions with cellular components, possibly affecting pathways related to cell growth and apoptosis.
Medicine
In medicinal chemistry, researchers investigate its therapeutic potential, exploring anti-inflammatory, antioxidant, and anticancer activities due to its unique structure.
Industry
In industrial applications, it may be used in the development of dyes, pigments, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Molecular Targets and Pathways Involved
The mechanism by which 4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid exerts its effects often involves binding to specific proteins or enzymes, altering their activity. This can modulate various biochemical pathways, including those related to inflammation or oxidative stress. Its chromen core allows it to interact with different molecular targets, disrupting normal cellular processes in cancer cells or inhibiting pathways in inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[3-(2-carboxyethyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid: Lacks the 4,8-dimethyl groups, altering its chemical reactivity and biological activity.
7-(2-carboxyethyl)-4,8-dimethyl-2H-chromen-2-one: Missing the benzoic acid moiety, affecting its ability to engage in certain chemical reactions and biological interactions.
Highlighting Its Uniqueness
4-({[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid is unique due to its dual functional groups—chromen and benzoic acid—providing a versatile scaffold for chemical modifications and enabling a broad range of applications in science and industry.
Propriétés
IUPAC Name |
4-[[3-(2-carboxyethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-12-16-7-9-18(28-11-14-3-5-15(6-4-14)21(25)26)13(2)20(16)29-22(27)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAWDAKIKJZGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)





![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2722511.png)


![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722520.png)


